Oritavancin Diphosphate

Description

What is Oritavancin diphosphate?

This compound is an oral active glycopeptide antibiotic that has activity against gram-positive organisms. Oritavancin is an antibacterial agent that is effective against multidrug-resistant S. pylori. This compound inhibits cell wall formation and damages the membrane potential.

Preparation of this compound

Semi-synthetic, glycopeptide antibiotic made from chloroeremomycin. Oritavancin blocks cell wall biosynthesis by binding to the pentaglycine bridge and D-alanyl–D-alanine terminal ends on the peptidoglycan chain.

The antibacterial property of Oritavancin

Oritavancin, a semisynthetic amino peptide antibiotic, inhibits Gram-positive bacteria growth. It inhibits transglycosylation and transpeptidation of the bacterial cell walls to disrupt membrane integrity. Oritavancin inhibits the growth of clinical isolates from skin and soft-tissue infections, including methicillin-resistant and -susceptible S. aureus (MRSA, MSSA), vancomycin-resistant and -susceptible E. faecium (VREF, VSRF), as well as other staphylococci, streptococci, and enterococci (MIC90s = < =0.008-0.5 mg/L). Oritavancin prevents the growth of S. aureus within a neutropenic mouse thigh model of infection. When administered pre-and/or post-exposure, it improves survival rates in mice infected with B. anthracis Ames Anthrax. Oritavancin has been used in formulas to treat skin infections caused by bacteria.

Biological activity of Oritavancin

Oritavancin, a glycopeptide antibiotic that has bactericidal properties, is effective in treating Gram-positive infections. It is used to treat skin structure and complex skin infections. It has similar activity to vancomycin but is more effective against Enterococcus and Staphylococcus.

Mechanism of action of Oritavancin

Oritavancin works by the following mechanisms: 1) Inhibition of the transglycosylation step (polymerization) of cell wall biosynthesis through binding to the stem protein of peptidoglycan precursors, 2) Inhibition of the transpeptidation step (crosslinking), of cell wall-biosynthesis via binding to the peptide bridge segments of the cell walls 3) Disruption in bacterial membrane integrity, leading depolarization, increased permeability, and rapid cell death.

Uses of this compound

This compound is useful in biological studies of the synthesis, properties, and mechanism of action for new generation polycyclic glycopeptide antibiotics.

Properties

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTROOMOPLCZHB-BHYQHFGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H103Cl3N10O34P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027688 | |

| Record name | Oritavancin diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1989.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192564-14-0 | |

| Record name | Oritavancin diphosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oritavancin diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORITAVANCIN DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1P93MKZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oritavancin Diphosphate: A Multi-Mechanism Approach to Combating MRSA

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

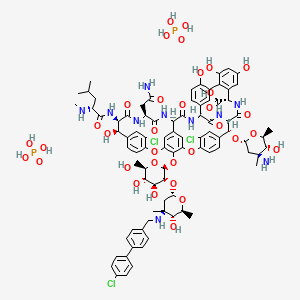

Oritavancin diphosphate is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is rooted in a multifaceted mechanism of action that distinguishes it from other glycopeptides like vancomycin. This guide provides a comprehensive overview of the molecular interactions and cellular consequences of oritavancin exposure in MRSA, supported by quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms.

Oritavancin's chemical structure, characterized by the presence of a hydrophobic 4'-chlorobiphenylmethyl group, is central to its enhanced antimicrobial properties. This structural feature not only facilitates anchoring to the bacterial cell membrane but also contributes to its multiple mechanisms of action: inhibition of transglycosylation, inhibition of transpeptidation, and disruption of bacterial membrane integrity.[1][2][3][4] This triple-action mechanism results in rapid, concentration-dependent killing of MRSA, including strains with reduced susceptibility to vancomycin.[1][5]

Core Mechanisms of Action

Oritavancin's potent anti-MRSA activity stems from its ability to simultaneously attack multiple critical cellular processes.

Inhibition of Transglycosylation

Similar to other glycopeptide antibiotics, oritavancin inhibits the transglycosylation step of peptidoglycan synthesis.[1][5][6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan synthesis.[1][6] This binding sterically hinders the action of transglycosylase enzymes, preventing the polymerization of the glycan chains that form the backbone of the bacterial cell wall.[1] The presence of the 4'-chlorobiphenylmethyl side chain enhances this binding affinity by anchoring the molecule to the cell membrane, thereby increasing its local concentration at the site of peptidoglycan synthesis.[1][7]

Inhibition of Transpeptidation

A key differentiator from vancomycin is oritavancin's ability to also inhibit the transpeptidation step of cell wall synthesis.[1][5][8] This is achieved through a secondary binding interaction with the pentaglycine cross-bridge of the staphylococcal peptidoglycan.[1][8] This interaction is also facilitated by the hydrophobic side chain. By obstructing the transpeptidase enzymes responsible for cross-linking the peptide side chains of the glycan strands, oritavancin further weakens the cell wall's structural integrity.[8]

Disruption of Bacterial Membrane Integrity

The most distinct mechanism of oritavancin is its ability to directly disrupt the bacterial cell membrane.[1][2][5] The lipophilic 4'-chlorobiphenylmethyl side chain inserts into the cytoplasmic membrane, leading to rapid membrane depolarization and increased permeability.[1][9] This disruption of the membrane potential dissipates the proton motive force, which is essential for cellular energy production and other vital processes, ultimately leading to rapid cell death.[1][9] This membrane-disrupting activity is concentration-dependent and is a major contributor to oritavancin's rapid bactericidal effect.[1]

dot

Caption: Oritavancin's tripartite mechanism against MRSA.

Quantitative Data on Oritavancin Activity Against MRSA

The in vitro activity of oritavancin against MRSA has been extensively evaluated in numerous studies. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Oritavancin and Comparator Agents against MRSA

| Study / Region | Oritavancin MIC50 (µg/mL) | Oritavancin MIC90 (µg/mL) | Vancomycin MIC50/MIC90 (µg/mL) | Daptomycin MIC50/MIC90 (µg/mL) | Linezolid MIC50/MIC90 (µg/mL) |

| 5-Year International Surveillance (US & Europe)[1] | 0.03 | 0.06 | 1/1 | 0.25/0.5 | 1/2 |

| European & US Hospitals (2010-2013)[7] | 0.03 | 0.06 | - | - | - |

| US & Europe[10] | 0.03 | 0.06 | - | - | - |

| Cancer Patients (US & Europe)[11] | 0.015-0.03 | 0.06 | - | - | - |

Table 2: Bactericidal and Biofilm Eradication Activity of Oritavancin against MRSA

| Activity | Strain(s) | Oritavancin Concentration (µg/mL) | Result | Reference |

| Bactericidal Activity | MRSA | fCmax (800mg dose) | ≥3 log10 kill within 1 hour | [12] |

| Bactericidal Activity | Daptomycin-nonsusceptible MRSA | Subtherapeutic concentrations | Rapid bactericidal activity within 9 hours | [9] |

| Biofilm Eradication (MBEC) | MRSA | 0.5 - 8 | Sterilization of biofilms | [13][14] |

| Biofilm Eradication (MBEC) | MRSA | 0.5 - 4 | Within 1 doubling dilution of planktonic MIC | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to elucidate oritavancin's mechanism of action.

Time-Kill Kinetics Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

Protocol:

-

Inoculum Preparation: MRSA strains are cultured overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The culture is then diluted to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in fresh CAMHB. For studies involving oritavancin, 0.002% polysorbate-80 is added to the broth to prevent drug binding to plastic surfaces.[8][15]

-

Antibiotic Exposure: Oritavancin and comparator agents are added to the bacterial suspensions at desired concentrations (e.g., multiples of the MIC or concentrations simulating free drug levels in plasma). A growth control with no antibiotic is included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: The aliquots are serially diluted in saline and plated on appropriate agar plates (e.g., Tryptic Soy Agar). The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Membrane Depolarization Assay

This assay measures changes in the bacterial membrane potential using a fluorescent dye.

Protocol:

-

Cell Preparation: MRSA cells are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer (e.g., 5 mM HEPES with 20 mM glucose, pH 7.2) to an optical density at 600 nm (OD600) of approximately 0.05.

-

Dye Loading: The membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), is added to the cell suspension at a final concentration of 0.4 µM. The mixture is incubated in the dark to allow the dye to accumulate in the polarized membranes, which quenches its fluorescence.

-

Baseline Measurement: The cell suspension is placed in a fluorometer, and the baseline fluorescence is recorded (excitation ~622 nm, emission ~670 nm).

-

Antibiotic Addition: Oritavancin or a control agent is added to the suspension.

-

Fluorescence Monitoring: The fluorescence is continuously monitored. Depolarization of the membrane causes the release of DiSC3(5) into the buffer, resulting in an increase in fluorescence.

dot

Caption: Membrane depolarization assay workflow.

Membrane Permeability Assay

This assay assesses the integrity of the bacterial cell membrane using a fluorescent dye that can only enter cells with compromised membranes.

Protocol:

-

Cell Preparation: MRSA cells are prepared similarly to the membrane depolarization assay, washed, and resuspended in buffer.

-

Dye and Antibiotic Addition: The membrane-impermeable fluorescent dye, such as SYTOX Green (typically at 5 µM), is added to the cell suspension along with oritavancin or a control agent.

-

Fluorescence Measurement: The fluorescence is measured over time (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates that the dye has entered the cells through damaged membranes and bound to nucleic acids.

Minimal Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.

Protocol:

-

Biofilm Formation: An overnight culture of MRSA is diluted in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose) and dispensed into the wells of a 96-well plate with a peg lid (e.g., Calgary Biofilm Device). The plate is incubated for 24 hours to allow biofilm formation on the pegs.

-

Antibiotic Challenge: The peg lid is rinsed to remove planktonic cells and then transferred to a new 96-well plate containing serial dilutions of oritavancin in fresh broth.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours).

-

Recovery and Viability Assessment: The pegs are rinsed again and placed in a new plate containing recovery broth. The plate is sonicated to dislodge the biofilm bacteria from the pegs. The viability of the dislodged bacteria is then assessed by measuring the optical density after incubation or by plating for CFU counts.

-

MBEC Determination: The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.

Conclusion

This compound's multifaceted mechanism of action against MRSA, encompassing the inhibition of both transglycosylation and transpeptidation, coupled with the disruption of cell membrane integrity, provides a robust and rapid bactericidal effect. The quantitative data consistently demonstrate its high potency, often exceeding that of other anti-MRSA agents. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced interactions of oritavancin with bacterial cells and for the development of novel antimicrobial strategies. The unique combination of mechanisms makes oritavancin a valuable therapeutic option in the ongoing challenge of combating infections caused by MRSA.

References

- 1. 2.8. Determination of Minimal Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assay [bio-protocol.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. Minimum biofilm eradication concentration. [bio-protocol.org]

- 11. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innovotech.ca [innovotech.ca]

- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Oritavancin Diphosphate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin diphosphate is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its discovery and development represent a significant advancement in the fight against antibiotic-resistant pathogens. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of oritavancin, intended for professionals in the fields of microbiology, medicinal chemistry, and drug development.

Discovery and Development

Oritavancin was developed as a derivative of chloroeremomycin, a naturally occurring glycopeptide antibiotic produced by the bacterium Kibdelosporangium aridum.[3][4] The discovery process, led by researchers at Eli Lilly, involved the strategic modification of the chloroeremomycin scaffold to enhance its antimicrobial properties and overcome existing resistance mechanisms. The key structural modification was the addition of a lipophilic 4'-chlorobiphenylmethyl group to the disaccharide sugar moiety.[4][5] This alteration proved crucial for oritavancin's enhanced potency and unique mechanisms of action.[1]

The development of oritavancin was a multi-company effort, with the rights eventually being acquired by The Medicines Company, which completed the final clinical trials leading to its approval by the U.S. Food and Drug Administration (FDA) in 2014 for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[6][7]

Synthesis Process

The synthesis of this compound is a semi-synthetic process that begins with the fermentation of Kibdelosporangium aridum to produce the chloroeremomycin precursor, also known as A82846B.[3][8] The subsequent chemical modifications primarily involve a reductive amination reaction.

Experimental Protocol: Synthesis of Oritavancin

The following protocol is a generalized representation based on available patent literature.[8][9]

1. Fermentation and Isolation of Chloroeremomycin (A82846B):

-

A culture of Kibdelosporangium aridum is grown under optimized fermentative conditions in a medium free of animal-sourced material to promote the biosynthesis of chloroeremomycin.[2]

-

The fermentation broth is then subjected to a series of purification steps, including ion-exchange and reversed-phase chromatography, to isolate and purify the A82846B intermediate.[10]

2. Reductive Amination:

-

The purified chloroeremomycin intermediate A82846B is dissolved in a suitable solvent, such as methanol.[8]

-

4'-chlorobiphenyl-4-carboxaldehyde is added to the solution to form a Schiff base via aldehyde-amine condensation.[8][9]

-

A reducing agent, such as sodium cyanoborohydride, is then introduced to reduce the C=N bond of the Schiff base, resulting in the formation of oritavancin.[8][9] The reaction is typically carried out under reflux conditions.[8]

3. Purification:

-

The crude oritavancin product is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).[11][12] A common method utilizes a C18 reverse-phase column with a gradient of a mobile phase containing acetonitrile and an acidic aqueous solution (e.g., phosphoric acid or trifluoroacetic acid).[12][13]

4. Diphosphate Salt Formation:

-

The purified oritavancin free base is then reacted with phosphoric acid to form the more stable diphosphate salt.

Synthesis Workflow

Mechanism of Action

Oritavancin exhibits a unique, multi-faceted mechanism of action that contributes to its potent and rapid bactericidal activity.[5][14] It disrupts the bacterial cell wall synthesis at two distinct points and also compromises the integrity of the bacterial cell membrane.[5][14]

Inhibition of Transglycosylation

Similar to other glycopeptide antibiotics like vancomycin, oritavancin inhibits the transglycosylation step of peptidoglycan synthesis.[1][5] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II peptidoglycan precursor, sterically hindering the transglycosylase enzymes from polymerizing the glycan chains.[5]

Inhibition of Transpeptidation

Uniquely among glycopeptides, oritavancin also inhibits the transpeptidation step, which is the cross-linking of the peptide side chains of the peptidoglycan.[1][5] This is attributed to its ability to bind to the pentaglycyl bridge of the peptidoglycan precursor, a secondary binding site not effectively targeted by vancomycin.[1][15] This dual inhibition of both transglycosylation and transpeptidation significantly weakens the bacterial cell wall.[15]

Disruption of Bacterial Membrane Integrity

The lipophilic 4'-chlorobiphenylmethyl side chain of oritavancin anchors the molecule to the bacterial cytoplasmic membrane.[5][16] This interaction leads to membrane depolarization, increased permeability, and ultimately, cell death.[4][16] This direct membrane-disrupting activity is responsible for the rapid, concentration-dependent bactericidal effect of oritavancin, even against stationary-phase bacteria and biofilms.[17][18]

Experimental Protocols for Mechanism of Action Studies

a. Membrane Depolarization Assay: [16][17]

-

Bacterial cells are grown to the desired phase (e.g., exponential or stationary) and washed.

-

The cells are incubated with a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

-

Oritavancin is added at various concentrations, and the change in fluorescence is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.

b. Membrane Permeabilization Assay: [17]

-

Bacterial cells are prepared as in the depolarization assay.

-

A mixture of two fluorescent dyes, Syto 9 and propidium iodide, is added to the cell suspension. Syto 9 can enter all cells, while propidium iodide only enters cells with compromised membranes.

-

Upon addition of oritavancin, the fluorescence is measured. An increase in propidium iodide fluorescence and a corresponding decrease in Syto 9 fluorescence indicate increased membrane permeability.

Signaling Pathway and Mechanism of Action Diagram

Quantitative Data

Table 1: In Vitro Activity of Oritavancin against Gram-Positive Pathogens

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | ≤0.008 - 0.5 | 0.03 | 0.06 |

| Staphylococcus aureus (MRSA) | ≤0.008 - 0.5 | 0.03 | 0.06 |

| Enterococcus faecalis (VSE) | ≤0.008 - 0.25 | 0.015 | 0.03 |

| Enterococcus faecium (VRE) | ≤0.008 - 0.12 | 0.015 | 0.03 |

| Streptococcus pyogenes | ≤0.008 - 0.25 | 0.015 | 0.03 |

| Streptococcus agalactiae | ≤0.008 - 0.12 | 0.015 | 0.03 |

| Data compiled from various in vitro studies. MIC values can vary based on testing methodology. |

Table 2: Pharmacokinetic Parameters of Oritavancin in Animal Models and Humans

| Species | Dose | Cmax (µg/mL) | T1/2 (hours) |

| Rabbit | 10 mg/kg | 71.8 | - |

| Rabbit | 20 mg/kg | 147.7 | 62.4 (terminal) |

| Mouse (neutropenic) | 20 mg/kg | 228.8 | - |

| Human | 1200 mg single dose | ~138 | ~245-393 |

| Cmax: Maximum plasma concentration; T1/2: Half-life. Data are approximate and can vary between studies.[6][19] |

Conclusion

This compound stands as a testament to the power of semi-synthetic modification of natural products to generate novel therapeutics that address critical unmet medical needs. Its unique triple mechanism of action, encompassing dual inhibition of cell wall synthesis and direct membrane disruption, provides potent and rapid bactericidal activity against a wide range of challenging Gram-positive pathogens. The detailed understanding of its synthesis and mechanism of action, as outlined in this guide, is crucial for the continued development of new anti-infective agents and for optimizing the clinical use of this important antibiotic. Further research into its application for other indications, such as osteomyelitis and bacteremia, is ongoing and holds promise for expanding its therapeutic utility.[1]

References

- 1. Oritavancin (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Oritavancin disrupts membrane integrity of Staphylococcus aureus and vancomycin-resistant enterococci to effect rapid bacterial killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Oritavancin Pharmacokinetics and Bone Penetration in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Oritavancin, LY-333328-药物合成数据库 [drugfuture.com]

- 9. CN109053864B - Method for preparing oritavancin - Google Patents [patents.google.com]

- 10. CN107434823B - Purification method of oritavancin intermediate A82846B - Google Patents [patents.google.com]

- 11. Oritavancin purification method - Eureka | Patsnap [eureka.patsnap.com]

- 12. WO2016011245A1 - High purity oritavancin and method of producing same - Google Patents [patents.google.com]

- 13. jetir.org [jetir.org]

- 14. Oritavancin for acute bacterial skin and skin structure infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oritavancin exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oritavancin Disrupts Membrane Integrity of Staphylococcus aureus and Vancomycin-Resistant Enterococci To Effect Rapid Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oritavancin Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Pharmacodynamics of Oritavancin (LY333328) in a Neutropenic-Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Oritavancin Diphosphate: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin diphosphate is a semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its unique molecular structure, featuring a 4'-chlorobiphenylmethyl substituent, confers a multifaceted mechanism of action that distinguishes it from other glycopeptides like vancomycin.[3][4] This document provides an in-depth technical overview of oritavancin's antibacterial activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Mechanism of Action

Oritavancin exerts its rapid, concentration-dependent bactericidal effect through a combination of mechanisms that target the bacterial cell wall and cell membrane.[3][4][5] Unlike traditional glycopeptides that primarily inhibit cell wall synthesis, oritavancin possesses a dual mechanism of action.[2]

Firstly, it inhibits the transglycosylation step of peptidoglycan synthesis by binding to the D-alanyl-D-alanine terminus of the lipid II precursor molecule.[4][6] This is a hallmark of the glycopeptide class. Secondly, the lipophilic side chain of oritavancin anchors the molecule to the bacterial cell membrane, which facilitates several key actions: it allows the drug to disrupt the integrity of the cell membrane, leading to depolarization and increased permeability, and it enables a secondary binding interaction with the pentaglycyl bridge of peptidoglycan precursors, which inhibits the transpeptidation (cross-linking) step of cell wall synthesis.[3][4][7] This multifaceted attack results in rapid cell death.[4]

Figure 1: Oritavancin's multi-faceted mechanism of action.

In Vitro Activity

Oritavancin demonstrates potent in vitro activity against a wide range of Gram-positive pathogens, including those with resistance to other antibiotics.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC distribution of oritavancin against key Gram-positive bacteria from various surveillance studies.

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| Staphylococcus aureus (all) | 9,075 | - | 0.12 | - | [8][9] |

| Methicillin-susceptible S. aureus (MSSA) | - | 0.015-0.03 | 0.06 | - | [10] |

| Methicillin-resistant S. aureus (MRSA) | - | 0.015-0.03 | 0.06 | - | [10] |

| Vancomycin-intermediate S. aureus (VISA) | 60 | 0.5 | - | - | [11] |

| Vancomycin-resistant S. aureus (VRSA) | 10 | - | - | - | [12] |

| Coagulase-negative staphylococci | 1,664 | - | - | ≤4 | [8][9] |

| Enterococcus faecalis (vancomycin-susceptible) | 1,738 | - | 0.06 | - | [8][9] |

| Enterococcus faecium (vancomycin-susceptible) | 819 | - | 0.12 | - | [8][9] |

| Enterococcus faecalis (VanA) | - | - | 1 | - | [8][9] |

| Enterococcus faecium (VanA) | 486 | - | 0.25 | - | [8][9] |

| Vancomycin-resistant enterococci (VRE) | 27 | - | - | ≤0.002-0.5 | [13][14] |

| Streptococcus pyogenes | 959 | - | - | 0.008-1 | [8][9] |

| Streptococcus agalactiae | 415 | - | - | 0.008-1 | [8][9] |

| Streptococcus pneumoniae | 1,010 | - | - | 0.008-1 | [8][9] |

Time-Kill Kinetics

Time-kill assays demonstrate the rapid and concentration-dependent bactericidal activity of oritavancin.

| Organism | Oritavancin Concentration | Time to ≥3-log10 Kill | Reference(s) |

| MSSA | fCmax (200 mg dose) | ≤ 1 hour | [15][16] |

| MRSA | fCmax (200 mg dose) | ≤ 1 hour | [15][16] |

| VISA | fCmax (800 mg dose) | 24 hours | [15] |

| VRSA | fCmax (200 mg dose) | ≤ 1 hour | [15][16] |

| VSE (E. faecalis) | fCmax (200 mg dose) | 11-24 hours | [15][16] |

| VRE | fCmax (800 mg dose) | 10 hours | [15] |

| Daptomycin-nonsusceptible MRSA | Sub-MIC concentrations | < 9 hours | [11] |

fCmax refers to the free peak plasma concentration.

In Vivo Efficacy

Animal models have been instrumental in demonstrating the in vivo efficacy of oritavancin and in establishing dosing regimens for clinical use.

| Animal Model | Pathogen | Oritavancin Dosing Regimen | Efficacy Outcome | Reference(s) |

| Neutropenic mouse thigh infection | S. aureus (MSSA & MRSA) | Single dose simulation of 1200 mg in humans | High efficacy | [17] |

| Neutropenic mouse thigh infection | S. pyogenes | - | Effective treatment | [2] |

| Rabbit endocarditis | MRSA | Once-daily IV administration | Effective treatment | [17] |

| Rabbit meningitis | Penicillin-susceptible and cephalosporin-resistant S. pneumoniae | Once-daily IV administration | Effective treatment | [17] |

| Rat central venous catheter infection | Staphylococci and enterococci | Once-daily IV administration | Effective treatment | [17] |

| Mouse bacteremia | S. aureus and VRE | - | High eradication rates from blood | [2] |

| Mouse inhalation anthrax | Bacillus anthracis | Single IV dose of 5, 15, or 50 mg/kg at 42h post-challenge | Effective post-exposure prophylaxis | [17][18] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of oritavancin is typically determined by the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Oritavancin Stock Solution: Oritavancin is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Two-fold serial dilutions of the oritavancin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate-80 to prevent drug loss due to binding to plastic surfaces.[19]

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from fresh, overnight cultures to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[20]

-

MIC Reading: The MIC is defined as the lowest concentration of oritavancin that completely inhibits visible bacterial growth.[20]

-

Quality Control: The performance of the assay is validated by concurrently testing CLSI-recommended quality control strains, such as S. aureus ATCC 29213 and E. faecalis ATCC 29212.[19]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of oritavancin over time.

Figure 2: Generalized workflow for a time-kill assay.

Methodology:

-

Inoculum Preparation: Bacteria are cultured to the exponential phase of growth in CAMHB and then diluted to a starting concentration of approximately 5 x 105 CFU/mL.[21]

-

Exposure to Oritavancin: The bacterial suspension is exposed to various concentrations of oritavancin (often corresponding to multiples of the MIC or predicted free plasma concentrations) in CAMHB. A growth control (no antibiotic) is included.[21][22]

-

Sampling Over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is calculated and plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Conclusion

This compound stands out as a potent therapeutic agent against Gram-positive bacteria due to its unique, multi-targeted mechanism of action that leads to rapid, concentration-dependent bactericidal activity. Its robust in vitro and in vivo performance against a wide array of pathogens, including those with established resistance to other antibiotics, underscores its significant clinical value. The detailed methodologies provided herein serve as a foundation for further research and development in the field of antimicrobial agents.

References

- 1. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oritavancin for the treatment of acute bacterial skin and skin structure infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Comparative In Vitro Activity Profile of Oritavancin against Recent Gram-Positive Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative in vitro activity profile of oritavancin against recent gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro time-kill analysis of oritavancin against clinical isolates of methicillin-resistant Staphylococcus aureus with reduced susceptibility to daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of oritavancin against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA) and daptomycin-non-susceptible S. aureus (DNSSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Oritavancin in the Treatment of Infective Endocarditis, Catheter- or Device-Related Infections, Bloodstream Infections, and Bone and Prosthetic Joint Infections in Humans: Narrative Review and Possible Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of oritavancin against planktonic and biofilm states of vancomycin-susceptible and vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Time-kill kinetics of oritavancin and comparator agents against Staphylococcus aureus, Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. In vivo activity of oritavancin in animal infection models and rationale for a new dosing regimen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy of Oritavancin in a Murine Model of Bacillus anthracis Spore Inhalation Anthrax - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 20. liofilchem.net [liofilchem.net]

- 21. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4.7. Time–Concentration-Dependent Killing Assay [bio-protocol.org]

An In-Depth Technical Guide to the Mechanism of Bacterial Cell Wall Inhibition by Lipoglycopeptide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoglycopeptide antibiotics are a potent class of antimicrobial agents highly effective against a range of Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). These semisynthetic derivatives of glycopeptides, such as vancomycin, are distinguished by the presence of a lipophilic side chain. This structural modification not only enhances their antimicrobial potency but also confers a multifaceted mechanism of action that goes beyond the capabilities of their parent compounds. This guide provides a detailed technical overview of the mechanisms by which lipoglycopeptides inhibit bacterial cell wall synthesis, disrupt membrane integrity, and ultimately lead to bacterial cell death.

Core Mechanism of Action: A Dual Assault on Bacterial Viability

The bactericidal activity of lipoglycopeptide antibiotics stems from a dual mechanism of action that targets two critical structures in Gram-positive bacteria: the cell wall and the cell membrane. This two-pronged attack makes it more difficult for bacteria to develop resistance.[1]

Inhibition of Peptidoglycan Synthesis

The foundational mechanism of action for lipoglycopeptides, inherited from their glycopeptide precursors, is the inhibition of peptidoglycan synthesis. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

-

Binding to D-Alanyl-D-Alanine (D-Ala-D-Ala): The glycopeptide core of the antibiotic binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, specifically Lipid II.[2][3] This binding event physically obstructs the subsequent enzymatic steps required for cell wall construction.

-

Inhibition of Transglycosylation: By binding to Lipid II, lipoglycopeptides prevent the polymerization of glycan chains, a process catalyzed by transglycosylases. This action halts the extension of the peptidoglycan backbone.[4][5]

-

Inhibition of Transpeptidation: The binding also sterically hinders the activity of transpeptidases, enzymes responsible for cross-linking the peptide side chains of adjacent glycan strands.[4][5] This cross-linking is crucial for the strength and rigidity of the cell wall.

The lipophilic side chain of these antibiotics plays a crucial role in enhancing this primary mechanism. It acts as an anchor, tethering the molecule to the bacterial cell membrane, thereby increasing its local concentration near the site of peptidoglycan synthesis and improving its binding affinity for Lipid II.[1][6]

Disruption of Bacterial Membrane Integrity

The defining feature of lipoglycopeptides is their ability to directly target and disrupt the bacterial cell membrane, a mechanism not shared by traditional glycopeptides like vancomycin.[4][7]

-

Membrane Insertion and Depolarization: The lipophilic tail inserts into the bacterial cytoplasmic membrane, leading to a disruption of the membrane's structural integrity. This insertion causes depolarization of the membrane potential, a critical component of bacterial energy metabolism and viability.[4][7]

-

Increased Membrane Permeability: The disruption of the membrane leads to increased permeability, allowing for the leakage of essential intracellular components, such as ions and ATP, which contributes to rapid, concentration-dependent bacterial cell death.[4][7]

This dual mechanism of inhibiting cell wall synthesis and disrupting membrane function results in a potent and rapid bactericidal effect against a wide spectrum of Gram-positive pathogens.

Quantitative Data: In Vitro Activity of Lipoglycopeptides

The following tables summarize the in vitro activity of three key lipoglycopeptide antibiotics—Dalbavancin, Oritavancin, and Telavancin—against a panel of clinically relevant Gram-positive bacteria. The data are presented as minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Dalbavancin against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.03 - 0.06 | 0.03 - 0.06 |

| Staphylococcus aureus (MRSA) | 0.03 - 0.06 | 0.03 - 0.06 |

| Streptococcus pneumoniae | ≤0.008 - 0.015 | 0.03 |

| Streptococcus pyogenes | 0.015 - 0.03 | 0.03 - 0.06 |

| Enterococcus faecalis (VSE) | 0.03 - 0.06 | 0.06 |

| Enterococcus faecium (VSE) | 0.03 | 0.12 |

Data compiled from multiple sources.

Table 2: In Vitro Activity of Oritavancin against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.015 - 0.03 | 0.06 |

| Staphylococcus aureus (MRSA) | 0.015 - 0.03 | 0.06 |

| Streptococcus pneumoniae | ≤0.008 | 0.03 |

| Streptococcus pyogenes | 0.03 | 0.06 |

| Enterococcus faecalis (VSE) | ≤0.008 | 0.015 |

| Enterococcus faecium (VRE, VanA) | 0.03 | 0.12 |

| Enterococcus faecium (VRE, VanB) | 0.015 | 0.06 |

Data compiled from multiple sources.

Table 3: In Vitro Activity of Telavancin against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.03 | 0.06 |

| Staphylococcus aureus (MRSA) | 0.03 | 0.06 |

| Streptococcus pneumoniae | ≤0.015 | ≤0.015 |

| Streptococcus pyogenes | ≤0.015 | 0.03 |

| Enterococcus faecalis (VSE) | 0.12 | 0.25 |

| Enterococcus faecium (VSE) | 0.03 | 0.06 |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of lipoglycopeptide antibiotics.

Peptidoglycan Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the incorporation of radiolabeled precursors into the bacterial cell wall.

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS)

-

Radiolabeled peptidoglycan precursor (e.g., [³H]N-acetylglucosamine or [¹⁴C]D-alanine)

-

Lipoglycopeptide antibiotic (test compound)

-

Vancomycin (positive control)

-

DMSO (vehicle control)

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Grow a mid-log phase culture of the bacterial strain in TSB.

-

Harvest the cells by centrifugation and wash twice with sterile PBS.

-

Resuspend the bacterial pellet in fresh, pre-warmed TSB to a standardized optical density (e.g., OD₆₀₀ of 0.4).

-

Aliquot the bacterial suspension into sterile microcentrifuge tubes.

-

Add the lipoglycopeptide antibiotic at various concentrations (typically spanning the MIC value). Include positive (vancomycin) and vehicle (DMSO) controls.

-

Pre-incubate the tubes at 37°C with shaking for 15 minutes.

-

Add the radiolabeled peptidoglycan precursor to each tube and continue incubation at 37°C with shaking for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate macromolecules, including the newly synthesized peptidoglycan.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters three times with ice-cold 5% TCA to remove unincorporated radiolabel.

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of peptidoglycan synthesis for each antibiotic concentration relative to the vehicle control.

Bacterial Membrane Potential Assay

This assay utilizes the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to measure changes in bacterial membrane potential.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., TSB)

-

PBS

-

DiOC₂(3) stock solution (in DMSO)

-

Lipoglycopeptide antibiotic (test compound)

-

A known membrane-depolarizing agent (e.g., CCCP) as a positive control

-

DMSO (vehicle control)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Grow a mid-log phase bacterial culture.

-

Harvest and wash the cells as described in the previous protocol.

-

Resuspend the cells in PBS to a standardized density.

-

Add DiOC₂(3) to the bacterial suspension to a final concentration of 30 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate across the bacterial membranes.

-

Aliquot the stained bacterial suspension into the wells of a 96-well microplate.

-

Measure the baseline fluorescence at two emission wavelengths (e.g., green at ~525 nm and red at ~620 nm) with an excitation wavelength of ~488 nm. The ratio of red to green fluorescence is indicative of the membrane potential.

-

Add the lipoglycopeptide antibiotic at various concentrations, the positive control (CCCP), and the vehicle control to the respective wells.

-

Immediately begin monitoring the fluorescence kinetics over time (e.g., every minute for 30-60 minutes).

-

A decrease in the red/green fluorescence ratio indicates membrane depolarization.

-

Plot the change in fluorescence ratio over time for each condition to visualize the kinetics of membrane depolarization.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the core mechanisms and experimental workflows described in this guide.

Caption: Dual mechanism of action of lipoglycopeptide antibiotics.

Caption: Experimental workflow for the bacterial membrane potential assay.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lornajane.net [lornajane.net]

- 5. sketchviz.com [sketchviz.com]

- 6. mdpi.com [mdpi.com]

- 7. Outer membrane permeability assay [bio-protocol.org]

Oritavancin Diphosphate vs. Vancomycin: A Technical Deep Dive into Structural Differences and Mechanistic Superiority

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural distinctions between the lipoglycopeptide antibiotic oritavancin diphosphate and its predecessor, vancomycin. It delves into the mechanistic advantages conferred by these structural modifications, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and antibiotic drug development.

Core Structural Differences: Beyond the Glycopeptide Scaffold

Both oritavancin and vancomycin share a fundamental heptapeptide core, characteristic of glycopeptide antibiotics. However, oritavancin, a semi-synthetic derivative of a vancomycin analogue, incorporates three critical structural modifications that fundamentally alter its antibacterial properties and spectrum of activity.[1]

The key structural differentiators are:

-

The 4'-chlorobiphenylmethyl Side Chain: Oritavancin possesses a lipophilic 4'-chlorobiphenylmethyl group attached to its disaccharide sugar.[1] This hydrophobic moiety is absent in vancomycin and is a defining feature of oritavancin's enhanced mechanism of action.

-

4-epi-vancosamine Sugar: Oritavancin's structure includes a 4-epi-vancosamine sugar, which replaces the vancosamine sugar found in vancomycin.[2]

-

Additional Disaccharide Moiety: Oritavancin features an additional 4-epi-vancosamine monosaccharide linked to the amino acid at residue 6 of the heptapeptide core.[1]

These modifications are visually represented in the structural comparison diagram below.

Caption: Key structural differences between vancomycin and oritavancin.

Quantitative Comparison of Antibacterial Potency

The structural modifications of oritavancin translate to a significant increase in its in vitro potency against a broad range of Gram-positive pathogens, including strains resistant to vancomycin. The following tables summarize the comparative Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of oritavancin and vancomycin against key bacterial species.

Table 1: Comparative MIC Values (μg/mL) of Oritavancin and Vancomycin

| Organism | Oritavancin MIC Range | Oritavancin MIC₅₀ | Oritavancin MIC₉₀ | Vancomycin MIC Range | Vancomycin MIC₅₀ | Vancomycin MIC₉₀ |

| Staphylococcus aureus (MSSA) | ≤0.008 - 0.5 | 0.03 | 0.06 | 0.25 - 2 | 1 | 1 |

| Staphylococcus aureus (MRSA) | ≤0.008 - 4 | 0.03 | 0.06-0.12 | 0.5 - 4 | 1 | 2 |

| Staphylococcus aureus (VISA) | 0.03 - 2 | 0.12 | 1 | 4 - 8 | 8 | 8 |

| Staphylococcus aureus (VRSA) | 0.12 - 2 | 0.25 | 0.5 | 32 - >128 | 64 | >128 |

| Enterococcus faecalis (VSE) | ≤0.004 - 0.25 | 0.015 | 0.03 | 0.5 - 4 | 2 | 4 |

| Enterococcus faecalis (VRE, VanA) | 0.008 - 1 | 0.25 | 0.5 | >256 | >256 | >256 |

| Enterococcus faecium (VSE) | ≤0.004 - 0.12 | ≤0.008 | ≤0.008 | 1 - 8 | 2 | 4 |

| Enterococcus faecium (VRE, VanA) | 0.004 - 1 | 0.03 | 0.06 | >256 | >256 | >256 |

Data compiled from multiple sources.

Table 2: Comparative MBC Values (μg/mL) of Oritavancin and Vancomycin against S. aureus

| Strain | Oritavancin MBC Range | Oritavancin MBC₉₀ | Vancomycin MBC Range | Vancomycin MBC₉₀ |

| hVISA | 0.25 - 2 | 1 | 2 - 64 | 32 |

hVISA: heteroresistant vancomycin-intermediate Staphylococcus aureus

Enhanced Mechanisms of Action: A Multi-pronged Attack

Vancomycin's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking transglycosylation.[3] Oritavancin retains this ability but possesses additional mechanisms of action directly attributable to its unique structural features, resulting in rapid, concentration-dependent bactericidal activity.

Caption: Oritavancin's multi-modal mechanism of action compared to vancomycin.

Inhibition of Transglycosylation

Similar to vancomycin, oritavancin inhibits the transglycosylation step of peptidoglycan synthesis by binding to the D-alanyl-D-alanine termini of lipid II. However, the presence of the 4'-chlorobiphenylmethyl side chain allows for anchoring to the bacterial cell membrane, which stabilizes its interaction with lipid II and increases its binding affinity.[1]

Inhibition of Transpeptidation

A key differentiator for oritavancin is its ability to inhibit the transpeptidation (cross-linking) stage of cell wall synthesis. This is achieved through a secondary binding interaction with the pentaglycyl bridge of the peptidoglycan, a site not targeted by vancomycin.[1] This secondary binding contributes significantly to its activity against vancomycin-resistant organisms.

Disruption of Bacterial Membrane Integrity

The lipophilic 4'-chlorobiphenylmethyl side chain of oritavancin can insert into the bacterial cytoplasmic membrane. This interaction leads to membrane depolarization, increased permeability, and ultimately, rapid, concentration-dependent cell death.[1] This mechanism is independent of cell division and is a major contributor to oritavancin's rapid bactericidal effects.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the differential mechanisms of action of oritavancin and vancomycin.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Protocol:

MIC and MBC values are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, including both susceptible and resistant strains of S. aureus and Enterococcus species, are used.

-

Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Drug Dilution: Serial twofold dilutions of oritavancin and vancomycin are prepared in microtiter plates.

-

Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Bacterial Membrane Depolarization Assay

Protocol:

This assay utilizes the membrane potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

-

Bacterial Preparation: Bacteria are grown to mid-logarithmic phase, harvested by centrifugation, and washed. The cells are then resuspended in a buffer (e.g., 5 mM HEPES, 20 mM glucose) to a specific optical density (e.g., OD₆₀₀ of 0.05).

-

Dye Loading: DiSC₃(5) is added to the bacterial suspension (final concentration, e.g., 0.4 µM) and the mixture is incubated to allow the dye to incorporate into the polarized bacterial membranes, resulting in fluorescence quenching.

-

Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer.

-

Drug Addition: Oritavancin or vancomycin is added at various concentrations.

-

Data Acquisition: The change in fluorescence is monitored over time. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.

Caption: A simplified workflow for the bacterial membrane depolarization assay.

Bacterial Membrane Permeability Assay

Protocol:

This assay employs a dual-staining system with SYTO 9 and propidium iodide (PI). SYTO 9 can penetrate both intact and compromised membranes, while PI only enters cells with damaged membranes.

-

Bacterial Preparation: Bacteria are prepared as described in the depolarization assay.

-

Staining: A mixture of SYTO 9 and propidium iodide is added to the bacterial suspension.

-

Drug Addition: Oritavancin or vancomycin is added to the stained cell suspension.

-

Incubation: The mixture is incubated for a specified period.

-

Microscopy/Flow Cytometry: The stained cells are visualized using fluorescence microscopy or quantified using flow cytometry. An increase in red fluorescence (from PI) indicates an increase in membrane permeability.

Analysis of Peptidoglycan Cross-linking by Mass Spectrometry

Protocol:

This method quantifies the degree of cross-linking in the peptidoglycan of bacteria treated with the antibiotics.

-

Bacterial Culture and Treatment: Bacteria are grown in the presence or absence of sub-inhibitory concentrations of oritavancin or vancomycin.

-

Peptidoglycan Isolation: The bacterial cell walls are harvested and purified.

-

Enzymatic Digestion: The isolated peptidoglycan is digested with an enzyme (e.g., mutanolysin) to generate muropeptide fragments.

-

Mass Spectrometry Analysis: The resulting muropeptide fragments are analyzed by mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: The relative abundance of monomeric, dimeric, and multimeric muropeptides is quantified to determine the degree of peptidoglycan cross-linking. A decrease in multimeric forms indicates inhibition of transpeptidation.

Conclusion

The structural modifications of this compound, particularly the addition of the 4'-chlorobiphenylmethyl side chain, confer a multi-faceted mechanism of action that extends beyond the capabilities of vancomycin. This results in superior potency, a broader spectrum of activity against resistant Gram-positive pathogens, and rapid bactericidal effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel antibiotics that can overcome existing resistance mechanisms. The data and methodologies presented underscore the importance of targeted structural modifications in the rational design of next-generation antimicrobial agents.

References

Oritavancin Diphosphate: A Technical Guide to Early-Stage Efficacy Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early-stage research on the efficacy of oritavancin diphosphate. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Efficacy Data

Quantitative data from in vitro and in vivo preclinical studies, as well as pharmacokinetic parameters from clinical research, are summarized below to facilitate comparative analysis.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

Oritavancin has demonstrated potent in vitro activity against a wide spectrum of Gram-positive bacteria, including drug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates.

| Bacterial Species | Resistance Phenotype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Citation |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 0.03 | 0.06-0.12 | |

| Coagulase-Negative Staphylococci | - | 0.03 | 0.12 | |

| Enterococcus faecalis | Vancomycin-Susceptible | 0.015 | 0.03 | |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | ≤0.5 (all isolates) | - | |

| β-hemolytic Streptococci | - | 0.03 - 0.06 | - | |

| Viridans group Streptococci | - | ≤0.008 | - | |

| Bacillus anthracis (Ames strain) | - | 0.015 | 0.12 |

Pharmacokinetic Properties

Oritavancin exhibits a unique pharmacokinetic profile characterized by a long terminal half-life, allowing for single-dose administration.

| Parameter | Value | Citation |

| Peak Plasma Concentration (Cmax) | 138 µg/mL | |

| Area Under the Curve (AUC₀-∞) | 2800 µg•h/mL | |

| Protein Binding | ~85% | |

| Volume of Distribution (Vd) | ~87.6 L | |

| Terminal Half-Life | ~245 hours | |

| Clearance | ~0.445 L/h |

In Vivo Efficacy: Animal Model and Clinical Trial Data

Preclinical animal models and human clinical trials have demonstrated the in vivo efficacy of oritavancin in treating various Gram-positive infections.

| Infection Model/Study | Pathogen | Key Efficacy Finding | Citation |

| Murine Thigh Infection | S. aureus (MSSA & MRSA) | Highly effective with a simulated single 1200 mg human dose. | |

| Murine Bacteremia | S. aureus (MSSA & MRSA) | Highly effective with a simulated single 1200 mg human dose. | |

| Murine Pneumonia | Streptococcus pneumoniae | Highly effective with a simulated single 1200 mg human dose. | |

| Rabbit Endocarditis | S. aureus (MRSA) | Effective with once-daily intravenous administration. | |

| Rabbit Meningitis | S. pneumoniae | Effective with once-daily intravenous administration. | |

| Rat Central Venous Catheter Infection | Staphylococci & Enterococci | Effective with once-daily intravenous administration. | |

| Hamster Colitis | Clostridium difficile | More effective than vancomycin when administered orally. | |

| Murine Inhaled Anthrax | Bacillus anthracis | 100% survival with a single 50 mg/kg IV dose 24h post-challenge. | |

| Human ABSSSI (SOLO I & II Trials) | Gram-positive bacteria | Non-inferior to 7-10 days of vancomycin with a single 1200 mg dose. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Determination of Minimum Inhibitory Concentrations (MIC)

The in vitro activity of oritavancin is predominantly assessed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: CLSI Broth Microdilution

-

Bacterial Isolate Preparation: Clinically relevant Gram-positive isolates are cultured on appropriate agar plates to obtain fresh, pure colonies.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Drug Dilution Series: Oritavancin is serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of oritavancin that completely inhibits visible growth of the organism.

Animal Models of Infection

Animal models are instrumental in evaluating the in vivo efficacy of novel antimicrobial agents.

Protocol: Murine Thigh Infection Model

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Bacterial Challenge: A defined inoculum of Staphylococcus aureus (either MSSA or MRSA) is injected into the thigh muscle of the neutropenic mice.

-

Drug Administration: Oritavancin is administered intravenously at various doses and schedules to simulate human pharmacokinetic profiles.

-

Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the reduction in bacterial burden (log₁₀ CFU/g of tissue) compared to untreated controls.

Protocol: Murine Inhaled Anthrax Model

-

Spore Challenge: Mice are challenged with a lethal dose of Bacillus anthracis Ames strain spores via aerosol inhalation.

-

Post-Exposure Prophylaxis: Oritavancin is administered as a single intravenous dose at a specified time point (e.g., 24 hours) after the spore challenge.

-

Efficacy Endpoint: The primary efficacy endpoint is the proportion of animals surviving at a predetermined time point (e.g., 30 days) post-challenge.

Visualizing Core Concepts

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological and experimental processes.

Mechanism of Action of Oritavancin

Oritavancin exerts its bactericidal effect through multiple mechanisms, a key factor in its potency against resistant pathogens.

Caption: Oritavancin's multi-faceted mechanism of action.

Experimental Workflow: Murine Thigh Infection Model

The following diagram illustrates the key steps in the murine thigh infection model used to assess in vivo efficacy.

The Decisive Role of the Chloro-Biphenylmethyl Group in Oritavancin's Enhanced Antimicrobial Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Oritavancin, a second-generation lipoglycopeptide antibiotic, stands as a potent therapeutic agent against a broad spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its enhanced efficacy over the parent glycopeptide, vancomycin, is largely attributed to key structural modifications, most notably the addition of a hydrophobic chloro-biphenylmethyl group to the disaccharide sugar. This technical guide provides an in-depth exploration of the multifaceted role of this chemical moiety in oritavancin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to assess its function.

The Multifaceted Contribution of the Chloro-Biphenylmethyl Group

The chloro-biphenylmethyl side chain is not a mere structural addition; it fundamentally alters the pharmacological properties of oritavancin, bestowing upon it a unique and potent multi-pronged mechanism of action.[1][2][3] This group is pivotal in enhancing the drug's interaction with bacterial cells, leading to rapid and concentration-dependent bactericidal activity.[4]

The primary roles of the chloro-biphenylmethyl group include:

-

Disruption of Bacterial Membrane Integrity: A key differentiator from traditional glycopeptides, the hydrophobic nature of the chloro-biphenylmethyl group enables oritavancin to interact with and disrupt the bacterial cytoplasmic membrane.[1][2] This interaction leads to membrane depolarization and increased permeability, causing a leakage of essential intracellular components and ultimately resulting in rapid cell death.[2] This mechanism is crucial for its activity against non-dividing, stationary-phase bacteria and those within biofilms.[5]

-

Enhanced Anchoring and Binding Affinity: The lipophilic side chain acts as an anchor, lodging itself within the bacterial membrane.[6] This anchoring effect stabilizes the binding of oritavancin to its primary target, the D-alanyl-D-alanine terminus of lipid II, a critical precursor in peptidoglycan synthesis.[6] This stabilized interaction leads to a more potent inhibition of transglycosylation, the process of elongating the peptidoglycan chains.

-

Facilitation of Dimerization: The chloro-biphenylmethyl group promotes the formation of oritavancin dimers. This dimerization increases the avidity of the antibiotic for its binding sites on the bacterial cell wall, further enhancing its inhibitory activity.

-

Inhibition of Transpeptidation via a Secondary Binding Site: Perhaps one of the most significant contributions of the chloro-biphenylmethyl group is its ability to enable oritavancin to bind to a secondary site: the pentaglycyl bridge in the peptidoglycan of organisms like S. aureus.[6] This interaction directly inhibits the transpeptidation step, the cross-linking of peptidoglycan strands, which is essential for cell wall integrity. This secondary binding mechanism is particularly critical for oritavancin's activity against vancomycin-resistant strains, where the primary D-Ala-D-Ala target is modified to D-Ala-D-Lactate, reducing the binding affinity of traditional glycopeptides.[6]

Quantitative Analysis of Oritavancin's Potency

The addition of the chloro-biphenylmethyl group translates to a marked increase in in vitro activity against a wide array of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of oritavancin against key bacterial species, including vancomycin-resistant phenotypes, which underscores the profound impact of this structural modification. For comparative context, representative MIC values for vancomycin are also included.

| Organism | Oritavancin MIC50 (µg/mL) | Oritavancin MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |

| Staphylococcus aureus (all) | 0.015-0.03 | 0.06 | 1 |

| Methicillin-resistant S. aureus (MRSA) | 0.015-0.03 | 0.06 | 1 |

| Vancomycin-intermediate S. aureus (VISA) | 0.06 | 0.125 | 8 |

| Enterococcus faecalis (vancomycin-susceptible) | 0.015 | 0.03-0.06 | 2 |

| Enterococcus faecalis (VanA-type VRE) | 0.25 | 0.5 | >16 |

| Enterococcus faecium (vancomycin-susceptible) | ≤0.008 | ≤0.008 | 2 |

| Enterococcus faecium (VanA-type VRE) | 0.03 | 0.06-0.12 | >16 |

| Enterococcus faecium (VanB-type VRE) | ≤0.008 | ≤0.008 | >16 |

Data compiled from multiple sources.[1][3][4][6][7][8][9][10] MIC values can vary based on testing methodology and geographic location.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the role of the chloro-biphenylmethyl group, the following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms of action and a typical experimental workflow for evaluating its impact.

Caption: Oritavancin's multi-targeted mechanism of action.

Caption: Experimental workflow to assess the chloro-biphenylmethyl group's role.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of oritavancin's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing oritavancin.[11][12][13][14]

-

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Oritavancin analytical standard.

-

Polysorbate 80 (Tween 80).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Appropriate quality control bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212).

-

-

Procedure:

-

Preparation of Oritavancin Stock Solution: Prepare a stock solution of oritavancin in a solvent containing 0.002% polysorbate 80.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the oritavancin stock solution in CAMHB containing 0.002% polysorbate 80 directly in the microtiter plates to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh colonies. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of oritavancin that completely inhibits visible bacterial growth.

-

Bacterial Membrane Depolarization Assay using DiSC3(5)

This assay measures changes in bacterial membrane potential.[15][16][17][18]

-

Materials:

-

3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) fluorescent probe.

-

HEPES buffer with glucose.

-

Potassium chloride (KCl).

-

Bacterial culture in mid-logarithmic growth phase.

-

Fluorometer or microplate reader with appropriate excitation and emission filters (e.g., Ex: 622 nm, Em: 670 nm).

-

-

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in HEPES buffer with glucose to a standardized optical density (e.g., OD600 of 0.05).

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of approximately 0.4 µM and incubate to allow the dye to be taken up by polarized cells, leading to fluorescence quenching.

-

Equilibration: Add KCl to the suspension to equilibrate the potassium ion concentration across the membrane.

-

Baseline Measurement: Record the baseline fluorescence of the cell suspension.

-

Addition of Oritavancin: Add oritavancin at various concentrations to the cell suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity. Depolarization of the membrane will cause the release of DiSC3(5) into the medium, resulting in an increase in fluorescence.

-

Bacterial Membrane Permeability Assay using SYTOX Green

This assay assesses the integrity of the bacterial membrane.[2][19][20][21]

-

Materials:

-

SYTOX Green nucleic acid stain.

-

Phosphate-buffered saline (PBS).